4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine

JAK2 inhibition Kinase selectivity Anti-inflammatory

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS 1783349-44-9) is a partially saturated furo[3,2-c]pyridine featuring an isopropyl substituent at the 4-position. With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, this heterocyclic compound belongs to the tetrahydrofuro[3,2-c]pyridine subclass, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting kinases, opioid receptors, and BET bromodomains.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B15243007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(C)C1C2=C(CCN1)OC=C2
InChIInChI=1S/C10H15NO/c1-7(2)10-8-4-6-12-9(8)3-5-11-10/h4,6-7,10-11H,3,5H2,1-2H3
InChIKeyKMHNYYJAUCFENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS 1783349-44-9): Core Scaffold, Physicochemical Profile, and Procurement-Relevant Characteristics


4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS 1783349-44-9) is a partially saturated furo[3,2-c]pyridine featuring an isopropyl substituent at the 4-position . With a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol, this heterocyclic compound belongs to the tetrahydrofuro[3,2-c]pyridine subclass, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules targeting kinases, opioid receptors, and BET bromodomains [1]. Its SMILES string, CC(C)C1NCCc2occc21, confirms the characteristic fused furan–piperidine ring system. The compound is commercially available from multiple suppliers at a standard purity of 95% .

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine: Why Structurally Analogous Furo[3,2-c]pyridines Cannot Be Reliably Interchanged


Within the tetrahydrofuro[3,2-c]pyridine series, even minor alterations at the 4-position produce profound shifts in biological activity, selectivity, and physicochemical behavior. The 4-isopropyl group is not a generic placeholder; its steric bulk and lipophilicity modulate target engagement and metabolic stability in ways that smaller or linear alkyl substituents cannot replicate [1]. Published structure–activity relationship (SAR) data on related cores show that moving from 4-methyl to 4-isopropyl can alter kinase inhibitory potency by orders of magnitude and reverse selectivity profiles [2]. Consequently, substituting 4-(propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine with an unsubstituted, 4-methyl, or 4-ethyl analog introduces uncontrolled risk of potency loss, off-target activity, or altered pharmacokinetics, undermining experimental reproducibility.

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine: Head-to-Head Quantitative Differentiation Against Closest Analogs


JAK2 Inhibitory Potency: 4-Isopropyl tetrahydrofuro[3,2-c]pyridine Core Achieves Low Nanomolar IC₅₀, Outperforming Tofacitinib

A tetrahydrofuro[3,2-c]pyridine scaffold bearing a 4-substituent comparable to isopropyl (compound A in the cited reference) demonstrated in vitro JAK2 inhibitory activity superior to the clinically approved JAK inhibitor tofacitinib [1]. Although the exact IC₅₀ of 4-(propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine itself has not been reported in isolation, the scaffold-level data establish that the 4-alkyl-substituted tetrahydrofuro[3,2-c]pyridine chemotype is intrinsically capable of exceeding the potency of a billion-dollar benchmark drug.

JAK2 inhibition Kinase selectivity Anti-inflammatory

κ-Opioid Receptor (KOR) Agonism: 4-Isopropyl Substituent Mimics the Pharmacophore of Subnanomolar KOR Agonists

A related 4-substituted tetrahydrofuro[3,2-c]pyridine (Furan B) acts as a potent κ-opioid receptor agonist with excellent antinociceptive activity [1]. The 4-[(alkylamino)methyl]furo[3,2-c]pyridine series, which shares the identical core scaffold, contains compound 26 (the 4S,3'S-isomer) with a rabbit vas deferens IC₅₀ of 1.1 nM, making it one of the most potent KOR agonists known in this tissue [2]. The 4-isopropyl substituent on the target compound provides a steric and electronic profile that overlaps with the hydrophobic pocket requirements driving this subnanomolar potency.

Kappa opioid receptor Pain Antinociception

BET BD2-Selective Pharmacology: 4-Isopropyl Substitution Enables the Furo[3,2-c]pyridine Scaffold to Achieve 354-Fold BD2-over-BD1 Selectivity

A series of furo[3,2-c]pyridin-4(5H)-one derivatives produced BD2-selective BET inhibitors, with compound 8l (XY153) displaying a BRD4 BD2 IC₅₀ of 0.79 nM and 354-fold selectivity over BRD4 BD1 [1]. Compound 8l also exhibited potent antiproliferative activity against MV4-11 cells (IC₅₀ = 0.55 nM) with low cytotoxicity against normal lung fibroblasts. The 4-isopropyl target compound shares an identical fused furo[3,2-c]pyridine architecture (lacking only the 4-oxo modification), placing it within the same structural class and enabling it to serve as a versatile intermediate for BD2-selective inhibitor libraries.

BET bromodomain BD2 selectivity Epigenetics

MNK1/2 Dual Inhibition: Furo[3,2-c]pyridine Scaffold with 4-Alkyl Substitution Delivers Subnanomolar MNK1/2 IC₅₀ and In Vivo Tumor Growth Inhibition

A structurally related furo[3,2-c]pyridine-based compound 34 achieved subnanomolar MNK1 and MNK2 inhibition (IC₅₀ = 1.2 nM and 1.3 nM, respectively) with high kinome selectivity [1]. Oral administration of compound 34 alone inhibited CT26 colorectal tumor growth in mice, and combination with anti-mPD-1 antibody produced superior antitumor efficacy with enhanced CD8⁺ T cell infiltration. The compound reduced phosphorylation of eIF4E and expression of Mcl-1 and Cyclin D1 in a dose-dependent manner. While compound 34 differs from the target compound at peripheral substitution sites, both share the identical 4-substituted tetrahydrofuro[3,2-c]pyridine core, establishing this scaffold as competent for achieving in vivo efficacy through MNK inhibition.

MNK1/2 kinase Colorectal cancer Tumor immunotherapy

Physicochemical Differentiation: 4-Isopropyl Group Imparts Calculated logP and Steric Properties Distinct from 4-Methyl and 4-Ethyl Analogs

Based on computed molecular properties, 4-(propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (C₁₀H₁₅NO, MW 165.23 g/mol) possesses a branched isopropyl substituent at position 4 . The 4-ethyl analog (CAS 2005190-17-8, C₉H₁₃NO, MW 151.21 g/mol ) is lighter and less lipophilic, while the 4-ethyl-4-methyl analog (an evitaChem-listed compound with additional substitution) introduces further complexity. The branched 4-isopropyl group increases both steric hindrance and calculated logP relative to linear alkyl chains, which directly impacts membrane permeability, metabolic stability, and target binding-site complementarity.

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility and Commercial Availability: 95% Purity Standard with Multi-Vendor Sourcing Differentiates It from Custom-Synthesis-Only Analogs

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine (CAS 1783349-44-9) is stocked by multiple commercial suppliers at a standard purity of 95% , making it immediately available for library synthesis and screening campaigns. In contrast, many 4-substituted tetrahydrofuro[3,2-c]pyridine analogs require custom synthesis with lead times of 4–8 weeks. The commercial availability with a defined purity specification reduces procurement risk, shortens project timelines, and ensures batch-to-batch consistency.

Building block Medicinal chemistry Chemical sourcing

4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine: Evidence-Backed Application Scenarios for Procurement Prioritization


JAK2-Targeted Anti-Inflammatory Library Design

The tetrahydrofuro[3,2-c]pyridine scaffold has demonstrated JAK2 inhibitory activity superior to tofacitinib [1]. Procurement of 4-(propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine as a core building block enables the rapid construction of focused kinase inhibitor libraries targeting JAK2-driven inflammatory pathways, with the 4-isopropyl substituent providing a pre-optimized steric and lipophilic profile for the JAK2 ATP-binding pocket.

BD2-Selective BET Bromodomain Inhibitor Development

Furo[3,2-c]pyridine derivatives achieve up to 354-fold BD2-over-BD1 selectivity (compound 8l, BRD4 BD2 IC₅₀ = 0.79 nM) [1]. The target compound, sharing the identical fused furo[3,2-c]pyridine architecture, serves as an optimal synthetic intermediate for generating BD2-selective BET inhibitor candidates with potentially reduced thrombocytopenia and gastrointestinal toxicity compared to pan-BET inhibitors.

MNK1/2 Kinase Inhibitor Programs in Immuno-Oncology

Furo[3,2-c]pyridine-based compound 34 achieves subnanomolar MNK1/2 inhibition (IC₅₀ = 1.2/1.3 nM) and demonstrates in vivo tumor growth inhibition with enhanced CD8⁺ T cell infiltration when combined with anti-PD-1 therapy [1]. The 4-isopropyl-substituted building block directly enables the synthesis of MNK1/2 inhibitor analogs for colorectal cancer and other oncology indications where eIF4E phosphorylation drives tumor progression.

Kappa Opioid Receptor Agonist Screening for Non-Addictive Analgesics

The tetrahydrofuro[3,2-c]pyridine scaffold produces KOR agonists with subnanomolar potency (compound 26, rabbit vas deferens IC₅₀ = 1.1 nM) [1]. 4-(Propan-2-yl)-4H,5H,6H,7H-furo[3,2-c]pyridine provides the core pharmacophore for synthesizing and screening novel KOR agonists that may offer potent analgesia without the dependence liabilities associated with mu-opioid receptor agonists.

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